Product packaging for 5-Methyl-2,1-benzoxazole(Cat. No.:CAS No. 566194-03-4)

5-Methyl-2,1-benzoxazole

Cat. No.: B1444751
CAS No.: 566194-03-4
M. Wt: 133.15 g/mol
InChI Key: RPLLPELLMYEETN-UHFFFAOYSA-N
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Description

5-Methyl-2,1-benzoxazole (CAS 10531-77-8) is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It belongs to the benzoxazole class of heterocyclic compounds, which are characterized by a benzene ring fused to an oxazole ring, and are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This specific structure serves as a versatile building block for the synthesis of more complex chemical entities for pharmaceutical and agrochemical research . The benzoxazole core, particularly 2-substituted derivatives, is the subject of extensive investigation in antimicrobial discovery. Scientific studies have demonstrated that novel benzoxazole analogues exhibit potent in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus , with some compounds showing efficacy at concentrations as low as 25 μg/mL . Molecular docking studies suggest that the antibacterial mechanism of action for these compounds may be linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and validated target for antibacterial agents . Furthermore, select benzoxazole derivatives have displayed promising in vitro antifungal and anticancer activities against models such as human colorectal carcinoma (HCT116) cells, highlighting the scaffold's potential in oncology research . Researchers utilize this compound as a key intermediate in synthetic chemistry. Modern, efficient, and metal-free synthetic approaches, such as the direct annulation of 2-aminophenols with unactivated amides, have been developed to access 2-substituted benzoxazoles in good yields . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B1444751 5-Methyl-2,1-benzoxazole CAS No. 566194-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLLPELLMYEETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the 2,1 Benzoxazole Core

General Strategies for Benzisoxazole Ring System Construction

The formation of the 2,1-benzoxazole ring system is most commonly achieved through intramolecular cyclization reactions, often involving the reduction of a nitro group positioned ortho to a reactive functional group on a benzene (B151609) ring.

Cyclization Approaches to 2,1-Benzoxazole Derivatives

A prevalent strategy for the synthesis of the 2,1-benzoxazole core is the reductive cyclization of ortho-nitroaryl compounds. This transformation typically involves an intramolecular condensation between a reduced nitro group (such as a nitroso or hydroxylamino intermediate) and an adjacent carbonyl or activated methylene (B1212753) group.

One established method involves the reductive cyclization of o-nitrobenzylidene derivatives. For instance, the reaction of 5-(2-nitrobenzylidene)barbiturates with a reducing agent like tin(II) chloride in a suitable solvent system can lead to the formation of 3-substituted-2,1-benzisoxazoles. jk-sci.comdocumentsdelivered.com The mechanism is believed to proceed through the reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the 2,1-benzoxazole ring. documentsdelivered.com

Another versatile approach is the cyclization of 2-(2-nitrophenyl)acetonitriles. This method can be promoted by strong acids, such as triflic acid (TfOH), leading to a decyanative cyclization. The reaction proceeds efficiently, often at room temperature and under solvent-free conditions, providing access to a range of 2,1-benzoxazole derivatives.

Furthermore, electrochemical methods have been developed for the synthesis of substituted 2,1-benzisoxazoles. Cathodic reduction of readily available nitroarenes can provide a sustainable and scalable route to these heterocyclic systems.

Regioselective Substitution Approaches to 5-Methyl-2,1-Benzoxazole

The synthesis of specifically substituted 2,1-benzoxazoles, such as this compound, requires careful selection of starting materials to ensure the desired regiochemical outcome. The position of the substituent on the final heterocyclic ring is determined by its position on the initial benzene ring precursor.

To achieve the synthesis of this compound, the starting material of choice is typically a 4-methyl-2-nitroaryl compound. For example, the reductive cyclization of 4-methyl-2-nitrobenzaldehyde (B1297905) or a 2'-amino-4'-methylacetophenone derivative would be expected to yield the desired this compound. The cyclization of 4-methyl-2-nitrobenzaldehyde using a reducing agent such as stannous chloride in concentrated hydrochloric acid provides a direct route to 4-methyl-2,1-benzisoxazole, which is an isomer of the target compound. To obtain the 5-methyl isomer, one would start with a precursor where the methyl group is para to the nitro group.

A general procedure for the synthesis of 2,1-benzisoxazoles from o-nitrobenzaldehydes is outlined in the table below.

Table 1: General Conditions for Reductive Cyclization of o-Nitrobenzaldehydes
Starting MaterialReagents and ConditionsProductYield (%)
2-NitrobenzaldehydeSnCl2·2H2O, conc. HCl2,1-BenzisoxazoleData not available
4-Methyl-2-nitrobenzaldehydeSnCl2·2H2O, conc. HCl5-Methyl-2,1-benzisoxazoleData not available

Functionalization Reactions of this compound Derivatives

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups at different positions, enhancing its utility as a synthetic intermediate.

Derivatization at Exocyclic Positions (e.g., 3-Substituted 5-Methyl-1,2-Benzoxazoles)

The C3 position of the 2,1-benzoxazole ring is a common site for functionalization. Electrophilic substitution reactions can be employed to introduce various substituents at this position. For instance, the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.org The application of the Vilsmeier-Haack reaction to 2,1-benzisoxazoles can lead to the introduction of a formyl group at the C3 position. documentsdelivered.com This formyl group can then serve as a handle for further transformations.

While specific examples for this compound are not extensively detailed in the available literature, the general reactivity pattern of the 2,1-benzoxazole ring suggests that similar transformations would be feasible.

Introduction of Specific Chemical Moieties (e.g., Halogenated Alkyl Chains onto Benzisoxazoles)

The introduction of specific chemical moieties, such as halogenated alkyl chains, onto the this compound scaffold would likely involve multi-step synthetic sequences. One potential strategy could involve the initial functionalization of the C3 position, for example, through acylation, followed by modification of the introduced acyl group.

For instance, a Friedel-Crafts acylation at the C3 position of this compound could introduce a keto group. This ketone could then be subjected to various reactions to build the desired halogenated alkyl chain. Alternatively, if a C3-lithiated or C3-Grignard reagent of this compound could be generated, it could be reacted with an appropriate electrophile containing a halogenated alkyl chain. However, the stability and reactivity of such organometallic intermediates would need to be carefully considered.

The table below summarizes potential functionalization reactions for the 2,1-benzoxazole core, which could be applicable to the 5-methyl derivative.

Table 2: Potential Functionalization Reactions of the 2,1-Benzoxazole Core
Reaction TypeReagentsPosition of FunctionalizationProduct Type
Vilsmeier-Haack FormylationPOCl3, DMFC33-Formyl-2,1-benzoxazole
Friedel-Crafts AcylationAcyl chloride, Lewis acidC33-Acyl-2,1-benzoxazole

Reactivity and Mechanistic Studies of 2,1 Benzoxazole Systems

Fundamental Reactivity Patterns of the Benzisoxazole Ring System

The 2,1-benzoxazole (anthranil) ring system displays a range of reactivity patterns, making it a valuable synthon in organic chemistry. Its chemical behavior is influenced by the aromatic benzene (B151609) ring and the reactive isoxazole (B147169) component.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) is a characteristic reaction for anthranils. nih.gov Studies have shown that anthranil (B1196931) can undergo functionalization, particularly at the C3 position. A practical method for the C3-arylation of anthranils involves an electrophilic substitution and rearomatization sequence using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as an activator. scispace.comresearchgate.net This transformation proceeds by activating the anthranil to form a reactive cation species, which then undergoes electrophilic substitution with electron-rich arenes. nih.gov This strategy has been successfully applied to a wide range of arenes, including poly-substituted arenes and polycyclic aromatic hydrocarbons like naphthalene (B1677914) and pyrene, affording structurally diverse 3-aryl anthranils in good yields. scispace.com Beyond arylation, this methodology extends to C3 alkenylation, alkylation, and thioetherification using nucleophiles such as olefins, silyl (B83357) enol ethers, and thiols. researchgate.netrsc.org

Nucleophilic Substitution Reactions: The synthesis of the 2,1-benzisoxazole core can itself be achieved through nucleophilic aromatic substitution of hydrogen (SₙAr) in nitroarenes. thieme-connect.com For instance, the reaction of nitroarenes with arylacetonitriles in the presence of a base proceeds via the formation of a σH-adduct, which transforms into a nitroso intermediate and subsequently cyclizes to form the isoxazole ring. nih.gov This highlights the electron-deficient character of certain precursors that can be exploited to construct the ring system.

Role in Transition Metal-Catalyzed Reactions: Anthranils are highly versatile synthons in transition metal-catalyzed processes. scispace.com The weak N-O bond can be readily cleaved by transition metal catalysts, enabling a variety of transformations. rsc.org This reactivity is fundamental to the ring-opening and rearrangement mechanisms discussed in section 3.3.

Investigation of Reaction Pathways for 5-Methyl-2,1-Benzoxazole Derivatives

The presence of substituents on the benzene ring of the anthranil system significantly influences its reactivity. The 5-methyl derivative, in particular, has been studied within the context of electrophilic aromatic substitution.

The methyl group at the C5 position is an electron-donating group. In electrophilic aromatic substitution reactions, such groups typically activate the aromatic ring, making it more susceptible to electrophilic attack. This electronic effect can influence the rate and regioselectivity of reactions on the benzene portion of the molecule.

In a study on the C3-arylation of various substituted anthranils, this compound was shown to react effectively with 1-bromo-4-methoxybenzene. researchgate.net The reaction, activated by Tf₂O, yielded the corresponding 3-aryl-5-methyl-2,1-benzoxazole. This demonstrates that the 5-methyl substituent is compatible with the reaction conditions and participates in the electrophilic substitution pathway. The table below summarizes the reaction of various substituted anthranils, including the 5-methyl derivative, highlighting the scope of the C3-functionalization reaction.

Anthranil Derivative (Substituent)NucleophileProductYield (%)
Unsubstituted1,3,5-Trimethoxybenzene3-(2,4,6-trimethoxyphenyl)-2,1-benzisoxazole94
5-Methyl1-Bromo-4-methoxybenzene3-(4-methoxyphenyl)-5-methyl-2,1-benzisoxazole62
5-Chloro1,3,5-Trimethoxybenzene5-Chloro-3-(2,4,6-trimethoxyphenyl)-2,1-benzisoxazole91
5-Bromo1,3-5-Trimethoxybenzene5-Bromo-3-(2,4,6-trimethoxyphenyl)-2,1-benzisoxazole94
4-Fluoro1,3,5-Trimethoxybenzene4-Fluoro-3-(2,4,6-trimethoxyphenyl)-2,1-benzisoxazole85

Data sourced from Gao, Y., et al. (2022). researchgate.net

Ring-Opening and Rearrangement Mechanisms in Benzisoxazoles

The cleavage of the weak N-O bond is a central theme in the chemistry of 2,1-benzisoxazoles, leading to various ring-opening and rearrangement reactions. These transformations can be initiated by transition metals or light.

Transition Metal-Catalyzed Pathways: Transition metals offer a robust way to induce the ring opening of anthranils, providing pathways to other important nitrogen heterocycles. nih.gov A novel cobalt-catalyzed intramolecular C-H amination of C7-substituted anthranils has been developed to synthesize carbazoles and indoles. acs.org Mechanistic and computational studies suggest an "unconventional" ring-opening process where electron donation from a C7 aryl substituent facilitates the formation of a unique cobalt-nitrenoid species. nih.govacs.org This intermediate then undergoes an electrocyclization to achieve the C-H amination. nih.gov This contrasts with "conventional" ring-opening mechanisms that restore aromaticity in the benzene ring of the anthranil. acs.org Gold-catalyzed reactions of anthranils with propargyl esters have also been reported, proceeding through a ring-opening and ring-closing cascade. researchgate.net

Photochemical Mechanisms: Photochemistry provides metal-free alternatives for the transformation of anthranils. Upon irradiation with violet light, anthranils react with chlorodiazirines to yield N-(2-carbonylaryl)benzamides. acs.orgnih.gov The proposed mechanism involves the photolysis of the chlorodiazirine to generate an α-chlorocarbene. acs.org This carbene is trapped by the anthranil, leading to an intermediate that undergoes ring-opening. Subsequent hydrolysis affords the final product. acs.org An alternative pathway involving a triplet diradical intermediate has also been considered. acs.org In separate studies, the photorearrangement of anthranils to form azepines has also been documented. rsc.org

The table below summarizes various ring-opening and rearrangement reactions of the 2,1-benzoxazole (anthranil) system.

Reaction TypeCatalyst/ConditionsKey Intermediate(s)Final Product(s)
Intramolecular C-H AminationCp*Co(III) catalystCobalt-nitrenoid speciesCarbazoles, Indoles
Reaction with Propargyl EstersGold catalystNot specifiedFunctionalized Pyrroles, Isoquinolines
Reaction with ChlorodiazirinesViolet light (metal-free)α-Chlorocarbene, Oxonium ion, DiradicalN-(2-carbonylaryl)benzamides
PhotorearrangementUV lightNot specifiedAzepines

Spectroscopic Characterization Methodologies in 5 Methyl 2,1 Benzoxazole Research

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the molecular structure of 5-Methyl-2,1-benzoxazole. Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are utilized to probe the vibrational modes of the molecule, providing complementary information.

The acquisition of high-quality vibrational spectra requires specific sample preparation and instrumentation.

FT-IR Spectroscopy : For solid-phase analysis of benzoxazole (B165842) derivatives, the FT-IR spectrum is typically recorded using the KBr pellet technique. esisresearch.orgesisresearch.org A small amount of the sample is intimately mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded on a spectrometer, commonly in the 4000–400 cm⁻¹ range. nih.gov

FT-Raman Spectroscopy : The FT-Raman spectrum is often obtained from a solid sample without special preparation. esisresearch.orgesisresearch.org The analysis is performed using a spectrometer equipped with a near-infrared laser, such as a Nd:YAG laser operating at an excitation wavelength of 1064 nm, to minimize fluorescence. esisresearch.orgesisresearch.org

The interpretation of vibrational spectra is often supported by quantum chemical calculations, which help in the precise assignment of observed bands to specific molecular motions. Studies on closely related 5-methyl-benzoxazole derivatives provide a reliable basis for these assignments. esisresearch.orgesisresearch.org The key vibrational modes for the this compound moiety are detailed below.

The methyl group (CH₃) vibrations are characteristic. Asymmetric stretching modes are typically observed around 2920-2930 cm⁻¹, while the symmetric stretching mode appears near 2875 cm⁻¹. esisresearch.org Bending vibrations, such as the symmetric deformation (δsCH₃), are found around 1390-1400 cm⁻¹. esisresearch.org

The benzoxazole ring system exhibits several characteristic vibrations. The C-H stretching modes of the aromatic ring typically appear above 3000 cm⁻¹. esisresearch.org The C=N stretching vibration is a key indicator of the oxazole (B20620) ring and is observed in the region of 1550-1650 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the oxazole ring are also fundamental for identification. esisresearch.org

Table 1: Selected Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) Assignment Type of Vibration
~3070 ν(C-H) Aromatic C-H Stretching
~2925 νas(CH₃) Methyl Asymmetric Stretching
~2875 νs(CH₃) Methyl Symmetric Stretching
~1620 ν(C=N) C=N Stretching
~1580 ν(C=C) Aromatic Ring Stretching
~1460 δas(CH₃) Methyl Asymmetric Bending
~1395 δs(CH₃) Methyl Symmetric Bending
~1250 νas(C-O-C) Asymmetric C-O-C Stretching

Note: The values are approximate and based on data from related substituted benzoxazole compounds. esisresearch.orgesisresearch.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on data from structurally similar compounds like 2,5-dimethylbenzoxazole (B1361385), the chemical shifts can be predicted. ias.ac.in The spectrum would feature three signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the protons at positions 4, 6, and 7. The proton at C7, adjacent to the oxygen atom, would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would appear as a doublet of doublets, coupled to both H4 and H7, while the proton at C4 would be a singlet or a narrow doublet. The methyl group protons at position 5 would give rise to a sharp singlet in the upfield region, typically around δ 2.4 ppm. ias.ac.in

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Position Predicted Chemical Shift (δ ppm) Multiplicity
H-3 ~8.0 - 8.2 Singlet
H-4 ~7.4 - 7.5 Singlet / Doublet
H-6 ~7.0 - 7.2 Doublet
H-7 ~7.3 - 7.5 Doublet

Note: Data is extrapolated from analogous structures such as 2,5-dimethylbenzoxazole and other substituted benzoxazoles. ias.ac.inrsc.org

The ¹³C NMR spectrum provides information on all eight carbon atoms in the this compound molecule. The spectrum would show five signals for the sp² carbons of the fused ring system and one sp² carbon for the C3 position, along with one signal for the methyl carbon. The carbons directly bonded to the heteroatoms (C3a, C7a, and C2) are typically found at lower field (higher ppm values). The methyl carbon (5-CH₃) would appear at a high field, around δ 21-22 ppm. ias.ac.in The chemical shifts of the aromatic carbons are influenced by the positions of the methyl group, oxygen, and nitrogen atoms. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ ppm)
C3 ~150 - 152
C3a ~147 - 149
C4 ~115 - 117
C5 ~132 - 134
C6 ~124 - 126
C7 ~107 - 109
C7a ~140 - 142

Note: Data is extrapolated from analogous structures. ias.ac.inrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₇NO, which corresponds to a molecular weight of 133.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 133. ias.ac.in

The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. The fragmentation of heterocyclic compounds can be complex but often involves characteristic losses of small, stable neutral molecules or radicals. publish.csiro.auchemguide.co.uk For this compound, the fragmentation cascade is expected to initiate from the energetically unstable molecular ion. Plausible fragmentation pathways include the loss of a hydrogen radical (H·) to form an ion at m/z 132, or the loss of a methyl radical (·CH₃) to yield an ion at m/z 118. Subsequent fragmentation could involve the elimination of carbon monoxide (CO) or hydrogen cyanide (HCN), which are common losses from benzoxazole ring systems.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity
133 [C₈H₇NO]⁺ Molecular Ion (M⁺)
132 [C₈H₆NO]⁺ [M-H]⁺
118 [C₇H₄NO]⁺ [M-CH₃]⁺
105 [C₇H₇N]⁺ [M-CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of conjugated systems like this compound. This method measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides valuable information about the molecule's electronic transitions, offering insights into its aromaticity and the nature of its chromophore.

While specific, detailed UV-Vis spectroscopic data for this compound is not extensively documented in publicly available literature, the electronic properties can be understood by examining the parent compound, benzoxazole (the 1,3-isomer, as data for the 2,1-isomer is scarce). The benzoxazole system is characterized by a benzene (B151609) ring fused to an oxazole ring, creating a bicyclic aromatic structure that gives rise to distinct absorption bands in the near-ultraviolet region.

Research on the vapor-phase absorption spectrum of the parent benzoxazole molecule has identified two primary electronic transition systems. truman.edu The first, a moderately intense system, appears in the region of 36,000–40,000 cm⁻¹ (approximately 250–278 nm). truman.edu A stronger absorption system is observed at higher energies, with a maximum around 44,500 cm⁻¹ (~225 nm). truman.edu

These absorptions are primarily attributed to π → π* transitions, which are characteristic of aromatic and conjugated systems. jocpr.com In these transitions, an electron is promoted from a π bonding orbital to a π* antibonding orbital. The electronic transitions in benzoxazole are considered to be localized mainly on the benzene ring portion of the molecule, analogous to the transitions seen in monosubstituted benzene derivatives like aniline (B41778) or anisole. truman.edu Studies have found no evidence of n→π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atom) to a π* antibonding orbital. jocpr.com

The addition of a methyl group at the 5-position of the benzoxazole ring, as in this compound, is expected to have a relatively small effect on the primary absorption bands. The methyl group is an auxochrome—a group that can modify the absorption of a chromophore. As a weak electron-donating group, it may cause a slight bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). However, these shifts are generally modest.

The table below summarizes the key electronic transitions observed for the parent benzoxazole compound, which serves as a foundational model for understanding the UV-Vis spectrum of its methylated derivatives.

Table 1: Electronic Transitions of Benzoxazole (Vapor Phase)

Band SystemAbsorption Range (cm⁻¹)Approximate Absorption Range (nm)Origin (cm⁻¹)Proposed Transition Type
System I (Ã←X)36,000 - 40,000 truman.edu~250 - 27836,493 jocpr.comπ → π jocpr.com
System II (B̃←X)>40,000 truman.edu<250Maximum at 44,500 truman.eduπ → π

Computational and Theoretical Chemistry of 5 Methyl 2,1 Benzoxazole

Quantum Chemical Approaches to Benzisoxazole Electronic Structure

Quantum chemical methods are instrumental in elucidating the intricate details of the electronic landscape of benzisoxazole isomers. These approaches allow for the precise calculation of molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) Calculations on 2,1-Benzoxazole and its Isomers

Density Functional Theory (DFT) has become a dominant method for quantum mechanical simulations, offering a balance between accuracy and computational cost for studying molecules like 2,1-benzoxazole. hust.edu.vn DFT calculations are widely used to model molecular geometries, vibrational frequencies, and electronic properties of benzoxazole (B165842) derivatives. nih.govmarmara.edu.tr

Studies on the isomeric compounds benzoxazole, 1,2-benzisoxazole, and 2,1-benzisoxazole have been performed using DFT methods such as M06-2X and ωB97XD with basis sets like 6-311++G(d,p) and aug-cc-pVDZ to investigate their structures and energies. researchgate.netnais.net.cn For instance, the molecular structure of benzoxazole derivatives can be optimized using DFT at the B3LYP/6-311++g(d,p) level to calculate parameters like bond lengths and angles. nih.gov These theoretical calculations have shown good consistency with experimental data from X-ray structure analysis of similar benzoxazole derivatives. nih.gov The methyl group at the 5-position in 5-Methyl-2,1-benzoxazole is expected to influence the electronic distribution within the fused ring system, a factor that can be accurately modeled by DFT.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital through which a molecule donates electron density, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electron density, defining its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔΕ_Gap), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For benzoxazole derivatives, HOMO-LUMO analysis is used to understand charge transfer within the molecule. esisresearch.org In the case of this compound, the electron-donating nature of the methyl group is expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity and spectral properties. The analysis of these frontier orbitals helps predict the most likely sites for electrophilic and nucleophilic attack. sapub.org

ParameterDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). youtube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). youtube.com
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks and understanding hydrogen-bonding interactions. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. researchgate.net

Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For 2,1-benzoxazole, the nitrogen and oxygen atoms are expected to be regions of high negative potential. In a study of benzoxazole isomers, it was found that the N and O atoms in 2,1-benzisoxazole have the highest proton affinity values, which may be related to this isomer having the highest electron delocalization across its fused rings. worldscientific.com The introduction of a methyl group at the 5-position would likely alter the MEP surface by increasing the electron density on the benzene (B151609) ring, thereby modifying the molecule's interaction with other species. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like molecular bonding pattern, including charge delocalization and hyperconjugative interactions. wikipedia.orgmaterialsciencejournal.org This method interprets the electronic wavefunction in terms of localized one-center (lone pair) and two-center (bond) orbitals. joaquinbarroso.com The stability of a molecule can be analyzed by examining the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis NBOs (acceptors). materialsciencejournal.org

The interaction between donor and acceptor orbitals leads to a stabilization energy, often denoted as E(2), which quantifies the extent of intramolecular charge transfer (ICT). materialsciencejournal.org In substituted benzoxazoles, NBO analysis is used to understand the stability arising from hyperconjugative interactions and charge delocalization. esisresearch.org For this compound, significant interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the aromatic system. The methyl group can also participate in hyperconjugation, donating electron density to the ring and further stabilizing the molecule.

Protonation and Deprotonation Enthalpy Studies of 2,1-Benzoxazoles

Understanding the acid-base properties of 2,1-benzoxazole is crucial for predicting its behavior in different chemical environments, particularly in biological systems. researchgate.net DFT calculations are employed to investigate the gas-phase acidity and proton affinity (PA) of the molecule. worldscientific.com Gas-phase acidity corresponds to the deprotonation enthalpy (DPE), which indicates the ease with which a C-H group can donate a proton. worldscientific.com The proton affinity provides information on the ease with which heteroatoms like nitrogen or oxygen can accept a proton. worldscientific.com

A comparative study of benzoxazole, 1,2-benzisoxazole, and 2,1-benzisoxazole revealed that the nitrogen atom in all isomers has a significantly higher PA value than the oxygen atom, making it a better hydrogen-bond acceptor. worldscientific.com Notably, the nitrogen and oxygen atoms in 2,1-benzisoxazole exhibit the highest PA values among the isomers, which is attributed to greater electron delocalization across the two fused rings. worldscientific.com The methyl group in this compound, being an electron-donating group, would likely increase the proton affinity of the heteroatoms by enhancing the electron density of the ring system.

IsomerPreferred Protonation SiteRelative Proton Affinity
2,1-Benzisoxazole Nitrogen AtomHighest among isomers worldscientific.com
1,2-Benzisoxazole Nitrogen AtomIntermediate
Benzoxazole Nitrogen AtomLowest among isomers

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For benzoxazole derivatives, MD simulations can provide insights into their conformational flexibility and their interactions with other molecules, such as biological macromolecules or solvents. scielo.brrsc.org

These simulations are often used in conjunction with molecular docking to understand the binding modes and stability of benzoxazole-based ligands within the active sites of receptors like proteins or DNA. scielo.brrsc.org For example, MD simulations have been used to study the interaction of 2-(2'-hydroxyphenyl)-benzoxazoles with B-DNA, revealing stable interactions with minimal structural distortion to the DNA. scielo.br The stability of a protein-ligand complex can be assessed by analyzing parameters like the root mean square deviation (RMSD) over the simulation period. nih.govsemanticscholar.org While specific MD studies on this compound are not prevalent, the methodology is well-suited to explore its dynamic behavior and potential interactions in various environments, which is particularly relevant for drug design and materials science applications. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzisoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology extensively used in medicinal chemistry and drug discovery to establish a mathematical correlation between the chemical structures of compounds and their biological activities. jocpr.comlongdom.orgnih.gov This approach aims to develop predictive models by relating physicochemical properties or structural features (descriptors) of molecules to their observed effects, such as binding affinity, inhibitory concentration, or toxicity. longdom.orgnih.gov For benzisoxazole derivatives, QSAR studies are instrumental in understanding how modifications to the core structure influence their therapeutic potential, thereby guiding the rational design and optimization of new, more potent drug candidates. jocpr.comresearchgate.net

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. kg.ac.rs By quantifying structural features—such as steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties—researchers can identify the key molecular attributes responsible for a desired biological outcome. tubitak.gov.tr These models are crucial for prioritizing compounds for synthesis, predicting the activity of novel molecules, and minimizing late-stage failures in drug development. jocpr.com

Several QSAR methodologies have been applied to study benzisoxazole and related heterocyclic scaffolds. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods evaluate the steric and electrostatic fields surrounding a set of aligned molecules to generate a statistical model that correlates these fields with biological activity. nih.gov

A notable 3D-QSAR study was performed on a series of 48 substituted 3-(1-piperidinyl)-1,2-benzisoxazole derivatives to predict their antipsychotic activity against the dopamine D2 receptor. crpsonline.com Using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, a predictive model was successfully developed. The statistical quality and predictive power of a QSAR model are assessed using several metrics. nih.govcrpsonline.com A model is generally considered predictive if the cross-validated correlation coefficient (q²) is greater than 0.6 and the predictive r² for an external test set (pred_r²) is greater than 0.5. crpsonline.com The model for these benzisoxazole derivatives achieved significant predictive accuracy, as detailed in the table below. crpsonline.com

Statistical Validation of a 3D-QSAR Model for Antipsychotic Benzisoxazole Derivatives

ParameterDescriptionValue
Cross-validated correlation coefficient (internal validation)0.7600
pred_r²Predictive r² for the external test set (external validation)0.6833

Data sourced from a kNN-MFA study on 1,2-benzisoxazole derivatives targeting the D2 receptor. crpsonline.com

While the above study focused on benzisoxazoles, extensive research on the closely related benzoxazole scaffold further illustrates the utility of 3D-QSAR. In one such study, CoMFA and CoMSIA models were generated for a series of benzoxazole derivatives to evaluate their anticancer activity against different human cancer cell lines: HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.gov The models demonstrated good predictive ability, providing insights that could aid in the optimization of lead compounds targeting the VEGFR-2 receptor in cancer therapy. nih.govrsc.org The statistical results from this work highlight the robustness of these techniques. nih.gov

Predictive Values of 3D-QSAR Models for Anticancer Benzoxazole Derivatives

ModelCell LineRcv² (Cross-validated r²)Rpred² (Predictive r²)
CoMFAHepG20.5090.5128
HCT-1160.5740.5597
MCF-70.5680.5057
CoMSIAHepG20.7110.6198
HCT-1160.5310.5804
MCF-70.6690.6577

Data from a study on benzoxazole derivatives as anticancer agents targeting VEGFR-2. nih.gov

QSAR modeling is also effectively combined with other computational techniques like molecular docking to provide a more comprehensive understanding of ligand-receptor interactions. For instance, a QSAR analysis of 5-substituted benzisoxazole derivatives containing a thiazolidine-2,4-dione moiety was conducted to identify potent agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a target for anti-diabetic drugs. researchgate.net This study yielded a highly predictive QSAR model with a squared correlation coefficient (r²) value of 0.857. researchgate.net The insights from the QSAR model were then used to inform and validate molecular docking studies, confirming the binding site and interaction mechanisms. researchgate.net

Crystallographic Studies and Solid State Analysis of 5 Methyl 2,1 Benzoxazole Derivatives

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. This method has been employed to characterize derivatives of 5-methyl-benzoxazole, providing valuable data on their molecular geometry, including bond lengths, bond angles, and torsion angles.

One such derivative, 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide, has been synthesized and its crystal structure determined. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group. nih.gov The isoxazole (B147169) unit and the attached benzene (B151609) ring are nearly coplanar, with a dihedral angle of 1.42(8)°. nih.gov In contrast, the benzyl (B1604629) ring is significantly inclined to the isoxazole ring by 74.19(8)°. nih.gov The bond lengths and angles within the molecule are consistent with expected values and are comparable to similar structures like 5-chloro-3-methyl-1,2-benzisoxazole-2-oxide. nih.gov

Another related compound, 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol, has also been subjected to single-crystal X-ray diffraction analysis. semanticscholar.org The crystallographic data for these derivatives provide a fundamental understanding of their solid-state conformation.

Below is a summary of the crystallographic data for 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₃NO₂
Molecular Weight239.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4527(2)
b (Å)11.2213(4)
c (Å)16.9371(7)
β (°)100.002(2)
Volume (ų)1207.74(8)
Z4

Intermolecular Interactions and Crystal Packing Analysis

In the crystal structure of 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide, several types of intermolecular interactions have been identified. nih.gov C—H⋯O hydrogen bonds are present, linking adjacent molecules to form zigzag chains that extend along the b-axis. nih.gov In addition to these hydrogen bonds, the crystal packing is further stabilized by π–π interactions and C—H⋯π interactions. nih.gov The π–π stacking occurs between the isoxazole and benzyl rings of neighboring molecules, with a centroid-centroid distance of 3.5209(10) Å. nih.gov C—H⋯π interactions are also observed between the benzene ring of the benzisoxazole unit and the methylene (B1212753) bridge. nih.gov

Similarly, the crystal structure of 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol is stabilized by both intramolecular and intermolecular hydrogen bonds. semanticscholar.org An intermolecular O–H⋯N hydrogen bond is a key feature in the crystal packing of this compound and its analogues. semanticscholar.org In one of the studied derivatives, an intramolecular O–H⋯N hydrogen bond is also present. semanticscholar.org

A summary of the key intermolecular interactions for 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide is provided below. nih.gov

Interaction TypeDescription
C—H⋯O Hydrogen BondsLink molecules into zigzag chains along the b-axis.
π–π InteractionsOccur between the isoxazole and benzyl rings with a centroid-centroid distance of 3.5209(10) Å.
C—H⋯π InteractionsInvolve the benzene ring of the benzisoxazole moiety and the methylene group.

Future Directions in 5 Methyl 2,1 Benzoxazole Research

Emerging Methodologies in Benzisoxazole Synthesis

The synthesis of the benzisoxazole core, and by extension 5-Methyl-2,1-benzoxazole, is continually evolving. While traditional methods involving the cyclization of o-hydroxyaryl oximes or o-substituted aryl oximes remain relevant, future research is increasingly focused on developing more efficient, versatile, and environmentally benign synthetic routes. researchgate.net

One of the most promising areas is the advancement of transition-metal-catalyzed coupling reactions . These methods offer novel pathways for constructing the benzisoxazole ring system. For instance, palladium-catalyzed cyclization of (Z)-oximes has demonstrated effectiveness in forming the benzisoxazole core. researchgate.net Future work will likely explore the use of other metal catalysts, such as copper, to facilitate intramolecular O-arylation of ortho-haloanilides, a strategy that has been successful in the synthesis of the isomeric benzoxazoles. researchgate.net The development of catalysts that can operate under milder conditions and with greater functional group tolerance will be a key objective.

Another significant frontier is the application of [3+2] cycloaddition reactions . The reaction of in situ generated nitrile oxides with arynes presents a direct and powerful method for creating functionalized benzisoxazoles. researchgate.netnih.gov This approach is notable for its mild reaction conditions and broad scope. Future investigations are expected to expand the variety of aryne precursors and nitrile oxide sources, thereby increasing the diversity of accessible this compound derivatives.

Synthetic Methodology Key Features Potential Future Developments
Transition-Metal Catalysis Utilizes catalysts like Palladium and Copper to facilitate ring closure. researchgate.netresearchgate.netExploration of new, more efficient catalysts; milder reaction conditions.
[3+2] Cycloaddition Reaction of nitrile oxides and arynes under mild conditions. researchgate.netnih.govExpansion of substrate scope for greater derivative diversity.
Green Chemistry Approaches Use of recyclable catalysts, aqueous media, and solvent-free conditions. doi.orgnih.govIncreased adoption of one-pot syntheses and energy-efficient methods.

Advanced Spectroscopic Probes for Molecular Dynamics

Understanding the intricate molecular dynamics of this compound is crucial for predicting its behavior in various environments. Future research will increasingly rely on advanced spectroscopic techniques capable of probing ultrafast molecular events.

Femtosecond time-resolved spectroscopy is poised to be a cornerstone of this research. Techniques such as femtosecond time-resolved fluorescence and transient absorption spectroscopy allow for the direct observation of excited-state dynamics on the timescale of molecular vibrations. researchgate.networldscientific.com These methods have been successfully employed to study phenomena like excited-state intramolecular proton transfer (ESIPT) in related benzoxazole (B165842) derivatives. researchgate.networldscientific.com For this compound, these techniques could elucidate the influence of the methyl group on its photophysical properties, including fluorescence lifetimes and non-radiative decay pathways. The setup for such experiments typically involves a pump laser pulse to excite the sample and a delayed probe pulse to monitor the subsequent changes in absorption or fluorescence. biotech-asia.org

Time-resolved infrared (TRIR) spectroscopy offers another powerful avenue for investigation. By providing structural information on short-lived excited states, TRIR can complement electronic spectroscopy data. researchgate.net This would enable a more complete picture of the structural changes that this compound undergoes upon photoexcitation.

In addition to time-resolved methods, high-resolution vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy , will continue to be important. researchgate.net When combined with computational calculations, these techniques provide detailed information about the ground-state molecular structure and vibrational modes. Future studies will likely use these methods to investigate intermolecular interactions of this compound with solvents or biological macromolecules.

Spectroscopic Technique Information Gained Application to this compound
Femtosecond Time-Resolved Spectroscopy Excited-state lifetimes, reaction dynamics, proton transfer. researchgate.networldscientific.comUnderstanding photostability and excited-state deactivation pathways.
Time-Resolved Infrared (TRIR) Spectroscopy Structural information of transient species. researchgate.netCharacterizing structural changes upon photoexcitation.
FT-IR and FT-Raman Spectroscopy Ground-state structure, vibrational modes, intermolecular interactions. researchgate.netProbing interactions with solvents and biological targets.

Refined Computational Models for Predicting Reactivity and Stability

Computational chemistry is an indispensable tool in modern chemical research, and its role in the study of this compound is set to expand significantly. Future research will focus on developing more accurate and predictive computational models.

Density Functional Theory (DFT) has already proven to be a valuable method for investigating the electronic structure, stability, and reactivity of benzisoxazole isomers. researchgate.networldscientific.com Future DFT studies on this compound will likely employ more advanced functionals and basis sets to achieve higher accuracy in predicting properties such as protonation and deprotonation enthalpies, which are crucial for understanding its behavior in biological systems. researchgate.networldscientific.com These calculations can also elucidate the stability of different tautomeric forms and the nature of intermolecular interactions, such as hydrogen bonding with water molecules. researchgate.net

Beyond static DFT calculations, ab initio molecular dynamics (AIMD) simulations will offer a way to study the dynamic behavior of this compound in solution or at interfaces. This can provide insights into reaction mechanisms and conformational changes that are not accessible through static calculations alone.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) and machine learning models represents a major future direction. doi.orgtandfonline.com By correlating computed molecular descriptors with experimentally determined properties, these models can be used to predict the biological activity, reactivity, or toxicity of novel this compound derivatives. researchgate.nettandfonline.com This in silico screening approach can significantly accelerate the discovery of new compounds with desired properties, reducing the need for extensive and costly experimental synthesis and testing. Docking studies, for instance, can predict the binding affinity of designed compounds to specific biological targets. researchgate.net

Computational Method Predicted Properties Future Applications for this compound
Density Functional Theory (DFT) Electronic structure, stability, reactivity, spectroscopic properties. researchgate.networldscientific.comMore accurate prediction of properties in biological environments.
Ab Initio Molecular Dynamics (AIMD) Dynamic behavior, reaction mechanisms, conformational changes.Simulating behavior in complex systems like solutions and biological membranes.
QSAR and Machine Learning Biological activity, toxicity, pharmacokinetic properties. researchgate.netdoi.orgtandfonline.comRapid in silico screening of new derivatives for targeted applications.

Q & A

Q. Q1. What are the standard synthetic protocols for 5-methyl-2,1-benzoxazole derivatives, and how are they optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted o-aminophenols with carbonyl-containing reagents. For example, 5-substituted benzoxazoles can be synthesized via refluxing o-aminophenol derivatives with acetic anhydride or acyl chlorides in polar aprotic solvents (e.g., DMF) under nitrogen. Purification is achieved using column chromatography (silica gel, chloroform/methanol eluent) . Key optimization factors include:

  • Catalyst selection : Acidic or basic conditions (e.g., HCl, pyridine) influence reaction rate and regioselectivity.
  • Temperature control : Reactions often require reflux (80–120°C) to avoid side products like dimerization.
  • Yield improvement : Substituent steric effects can reduce yields; electron-withdrawing groups on the benzene ring improve cyclization efficiency .

Q. Q2. How are spectroscopic techniques (NMR, FT-IR, MS) applied to characterize this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Methyl groups at position 5 exhibit characteristic singlets (~δ 2.3–2.5 ppm in ¹H NMR; ~20–25 ppm in ¹³C NMR). Benzoxazole protons resonate as doublets in aromatic regions (δ 6.8–8.2 ppm) .
  • FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the oxazole ring .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ align with calculated masses (e.g., C₈H₇NO₂: 149.05 Da). Fragmentation patterns reveal substituent loss (e.g., –CH₃ or –CO groups) .

Advanced Research Questions

Q. Q3. How can computational methods (DFT, MD simulations) resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition data often arise from variations in molecular conformation or solvation effects. To address this:

DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to identify stable conformers. Compare HOMO-LUMO gaps to correlate electronic properties with activity .

Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., hyaluronan lyase) over 100 ns to assess binding stability. Metrics like RMSD and binding free energy (MM-PBSA) validate experimental IC₅₀ values .

SAR Analysis : Use Hammett constants (σ) to quantify substituent effects on bioactivity. For example, electron-donating groups (e.g., –OCH₃) may enhance binding to bacterial two-component systems .

Q. Q4. What strategies are employed to improve the aqueous solubility of this compound derivatives for pharmacological applications?

Methodological Answer:

  • Structural Modifications : Introduce polar groups (e.g., –OH, –SO₃H) at position 4 or 6. For instance, sulfonation increases solubility but may reduce membrane permeability .
  • Co-crystallization : Use GRAS solvents (e.g., ethanol-water mixtures) to form hydrates or solvates, improving dissolution rates .
  • Nanoformulation : Encapsulate derivatives in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle stability .

Q. Q5. How can researchers address conflicting data in degradation studies of this compound under advanced oxidation processes (AOPs)?

Methodological Answer: Contradictions in degradation pathways (e.g., hydroxyl radical vs. ozone-mediated mechanisms) are resolved through:

Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydroxylation sites via LC-HRMS .

Transient Absorption Spectroscopy : Monitor short-lived intermediates (e.g., triplet states) during UV/H₂O₂ treatment .

Quantum Mechanical Calculations : Compare activation energies for proposed pathways (e.g., C–N bond cleavage vs. ring opening) at the M06-2X/def2-TZVP level .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.